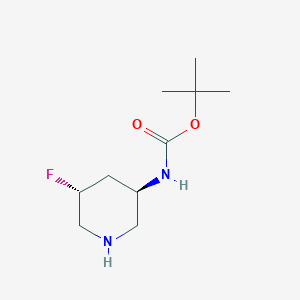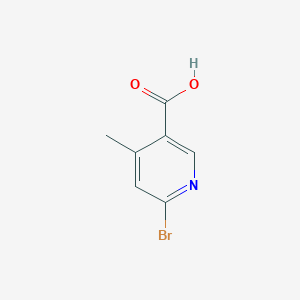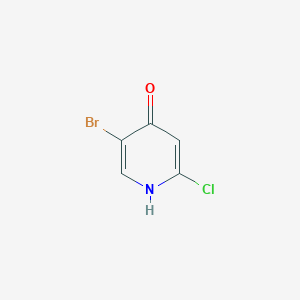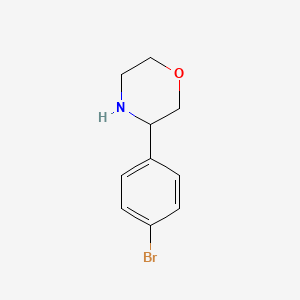
2-Bromo-3-cyanobenzoic acid
Vue d'ensemble
Description
2-Bromo-3-cyanobenzoic acid is a chemical compound with the molecular formula C8H4BrNO2 . It is also known by other names such as Benzoic acid, m-cyano-; m-Carboxybenzonitrile; m-Cyanobenzoic acid; 3-Cyanobenzoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of 2-Cyanobenzoic Acids : A study demonstrates the synthesis of 2-cyanobenzoic acids from the reaction of various bromobenzoic acids with arylacetonitriles in the presence of LDA at low temperatures. This process involves a benzyne-3-carboxylate intermediate and highlights the unprecedented base-initiated generation of an aryne intermediate from a haloarene at such low temperatures (Wang, Maguire, & Biehl, 1998).
- Continuous Flow-Flash Chemistry : Another application is the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid using continuous flow-flash chemistry from isopropyl 2-bromo-5-cyanobenzoate. This method overcomes difficulties faced in conventional batch processes, demonstrating the utility of bromobenzoic acids in advanced chemical synthesis (Seto et al., 2019).
Material Science and Organic Chemistry
- Tautomeric Equilibria Studies : In material science, the tautomeric equilibria of 2-cyanobenzoic acids, including derivatives of bromobenzoic acids, have been studied in different phases using mass spectrometry, NMR, and infrared spectroscopy. This research is significant for understanding the physical and chemical properties of these compounds in various states (Iglesias, Ruiz, & Allegretti, 2012).
- Degradation by Pseudomonas aeruginosa : A strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid has been identified. This research is vital for understanding the biodegradation pathways of such compounds and their environmental impact (Higson & Focht, 1990).
Organic Syntheses
- Palladium-Catalyzed Tandem Process : 2-Bromo-3-cyanobenzoic acid derivatives are used in palladium-catalyzed, three-component tandem reactions for the assembly of quinazolines, a process that demonstrates the compound's utility in complex organic syntheses (Hu et al., 2018).
- Thermodynamics of Sublimation, Fusion, and Vaporization : Studies on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromobenzoic acids, provide crucial insights into their physical properties and applications in various fields (Zherikova et al., 2016).
Safety and Hazards
The safety data sheet for 3-Bromo-5-cyanobenzoic acid indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to 2-Bromo-3-cyanobenzoic acid. One paper discusses the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid . Another paper mentions the preparation of 2-Cyanobenzoic acids from the reaction of Bromobenzoic acids .
Mécanisme D'action
Target of Action
It’s worth noting that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (22603 g/mol) and its form (powder) could influence its bioavailability .
Result of Action
Related compounds like 3-cyanobenzoic acid have been shown to reduce the growth of maize seedlings through the induction of oxidative stress .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-cyanobenzoic acid could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature, as suggested by its melting point range of 182-187°C .
Analyse Biochimique
Biochemical Properties
2-Bromo-3-cyanobenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as peroxidase, catalase, and superoxide dismutase, which are crucial for antioxidant defense mechanisms . The compound’s interaction with these enzymes leads to the modulation of their activities, which can result in altered cellular oxidative stress levels. Additionally, this compound has been shown to influence the electron transport chain by affecting the activities of cytochrome oxidase and alternative oxidase pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce oxidative stress in maize seedlings, leading to reduced growth and altered energy metabolism . The compound stimulates the production of reactive oxygen species (ROS), which in turn activates antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase. These changes can impact cell signaling pathways, gene expression, and overall cellular metabolism. The increased ROS levels and subsequent activation of antioxidant defenses highlight the compound’s role in modulating cellular redox states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activities. For instance, the compound has been shown to inhibit the activity of cytochrome oxidase, a key enzyme in the electron transport chain . This inhibition results in the diversion of electrons to the alternative oxidase pathway, increasing ROS production. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. In in vitro studies, prolonged exposure to this compound has been associated with sustained oxidative stress and altered cellular metabolism . In vivo studies have shown that the compound’s effects can persist, leading to long-term changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can stimulate antioxidant defenses and enhance cellular metabolism. At higher doses, it can induce significant oxidative stress, leading to cellular damage and toxicity . Studies have shown that there is a threshold effect, where the beneficial effects of the compound are observed at lower concentrations, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome oxidase and alternative oxidase, influencing the flow of electrons in the electron transport chain . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, the compound’s effects on antioxidant enzymes suggest its involvement in pathways related to ROS detoxification and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to mitochondria, where it interacts with components of the electron transport chain. This localization is essential for its role in modulating oxidative stress and energy metabolism. The precise targeting of this compound to specific subcellular sites ensures its effective participation in biochemical reactions.
Propriétés
IUPAC Name |
2-bromo-3-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYDHGPLAGKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261473-60-2 | |
| Record name | 2-bromo-3-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)
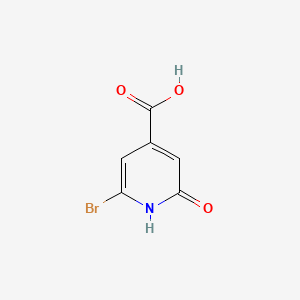
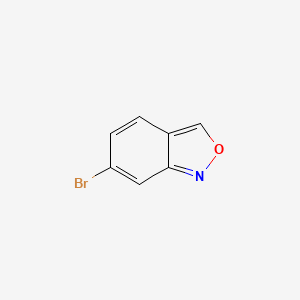
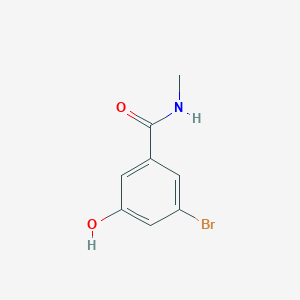

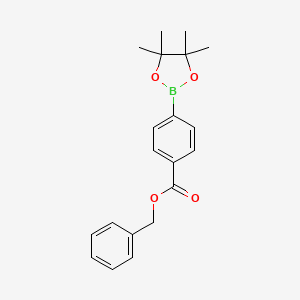

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)

